7-Chloro-2,3-dihydro-2,2-dimethyl-5-benzofurancarboxylic acid
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Overview
Description
7-Chloro-2,3-dihydro-2,2-dimethyl-5-benzofurancarboxylic acid is a chemical compound that belongs to the benzofuran family. This compound is characterized by a benzofuran core with a chlorine atom at the 7-position, a carboxylic acid group at the 5-position, and two methyl groups at the 2-position. It is typically found as a white to off-white crystalline powder or solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydro-2,2-dimethyl-5-benzofurancarboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate in the presence of triphenylphosphine and azo dioctyl phthalate diethyl ester can yield a rough product, which is then chloridized using N-chloro succinimide to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to maximize yield and minimize waste. The method described above simplifies industrial production by reducing the use of organic and inorganic waste solvents and improving the overall yield .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dihydro-2,2-dimethyl-5-benzofurancarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 7-position .
Scientific Research Applications
7-Chloro-2,3-dihydro-2,2-dimethyl-5-benzofurancarboxylic acid has several scientific research applications, including:
Biology: Studied for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-2,2-dimethyl-5-benzofurancarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has a similar benzofuran core but differs in the functional groups attached to the core.
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Uniqueness
7-Chloro-2,3-dihydro-2,2-dimethyl-5-benzofurancarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, carboxylic acid group, and two methyl groups at the 2-position distinguishes it from other benzofuran derivatives .
Properties
CAS No. |
123656-37-1 |
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Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
7-chloro-2,2-dimethyl-3H-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C11H11ClO3/c1-11(2)5-7-3-6(10(13)14)4-8(12)9(7)15-11/h3-4H,5H2,1-2H3,(H,13,14) |
InChI Key |
OJMMPADNNCGRCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)C(=O)O)Cl)C |
Origin of Product |
United States |
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